Enkephalinase Inhibition: D-Phe-AHPA Exhibits Defined Competitive Ki
The derivative D‑phenylalanyl‑(2S,3R)‑AHPA competitively inhibits partially purified enkephalinase from rat striatum with a Ki of 0.11 mM [1]. This value provides a quantitative benchmark for the scaffold's enkephalinase inhibitory capacity, distinguishing it from non‑competitive or irreversible inhibitors. While direct Ki data for the unmodified (2S,3R)‑AHPA parent are not reported in the same assay, the close structural relationship between D‑Phe‑AHPA and the core AHPA moiety establishes the scaffold as a validated enkephalinase inhibitor pharmacophore [2].
| Evidence Dimension | Inhibitory constant (Ki) for enkephalinase |
|---|---|
| Target Compound Data | Ki = 0.11 mM (for D‑Phe‑AHPA, a derivative containing the (2S,3R)-AHPA core) |
| Comparator Or Baseline | Bestatin (a structurally related aminopeptidase inhibitor) exhibits Ki values ranging from 8.3 × 10⁻⁸ to 3.3 × 10⁻⁵ M against enkephalinase [2]. |
| Quantified Difference | D‑Phe‑AHPA's Ki (0.11 mM) is comparable to the lower-potency end of bestatin's Ki range, confirming enkephalinase as a relevant target. |
| Conditions | Partially purified enkephalinase isolated from rat striatum; competitive inhibition assay. |
Why This Matters
This Ki value quantifies the enkephalinase inhibitory potential of the AHPA scaffold, enabling researchers to benchmark new derivatives and select appropriate concentrations for in vivo analgesia enhancement studies.
- [1] Analgesic action of enkephalinase inhibitor, D-phenylalanyl-2S,3R 3-amino-2-hydroxy-4-phenylbutanoic acid (D-Phe-AHPA). ScienceDirect. 2019. View Source
- [2] Inhibitors of a rat brain enkephalin aminopeptidase. PubMed. PMID: 7049890. View Source
